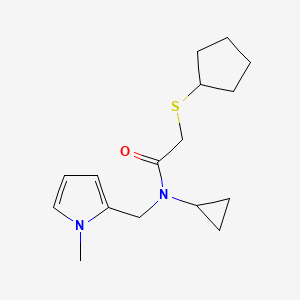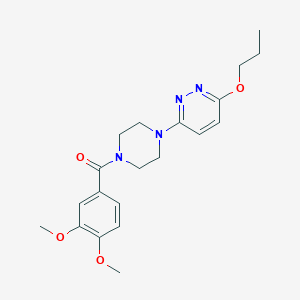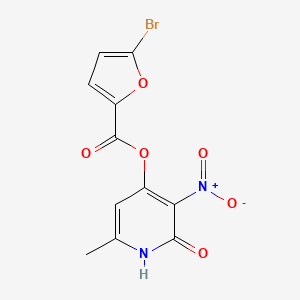![molecular formula C10H15NO2S B2958719 4-Methyl-2-[(oxan-4-yl)methoxy]-1,3-thiazole CAS No. 2176126-05-7](/img/structure/B2958719.png)
4-Methyl-2-[(oxan-4-yl)methoxy]-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activities
Thiazole derivatives have been studied extensively for their antimicrobial and antifungal properties. For instance, Schiff base ligands derived from thiazole compounds have shown moderate activity against bacteria such as E. coli and R. solanacearum, as well as fungi like F. oxysporum and A. niger. The microbial growth inhibition by these compounds highlights their potential as antimicrobial agents (Vinusha et al., 2015).
Antiproliferative Properties
A series of Schiff bases derived from 1,3,4-thiadiazole compounds were investigated for their antiproliferative properties against cancer cell lines. Some compounds exhibited cytotoxicity on PC-3 and MDA-MB-231 cancer cell lines, indicating their potential use in cancer therapy (Gür et al., 2020).
Photosensitizers in Photodynamic Therapy
New zinc phthalocyanine derivatives substituted with thiazole groups have shown high singlet oxygen quantum yield, making them promising candidates as photosensitizers for cancer treatment in photodynamic therapy (Pişkin et al., 2020).
Corrosion Inhibition
Thiazole derivatives have also found applications in materials science, particularly in the field of corrosion inhibition. For example, 1,3,4-oxadiazole derivatives have demonstrated effective corrosion inhibition properties towards mild steel in sulphuric acid, suggesting their potential industrial applications (Ammal et al., 2018).
Nematocidal Activity
Furthermore, novel thiazole derivatives have been synthesized and evaluated for their nematocidal activities, showing promise as lead compounds for developing new nematicides (Liu et al., 2022).
Direcciones Futuras
Propiedades
IUPAC Name |
4-methyl-2-(oxan-4-ylmethoxy)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-8-7-14-10(11-8)13-6-9-2-4-12-5-3-9/h7,9H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSIRBIYSARTIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)OCC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-methoxypropan-2-yl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2958636.png)
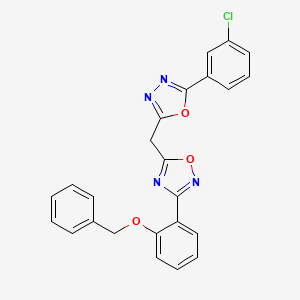
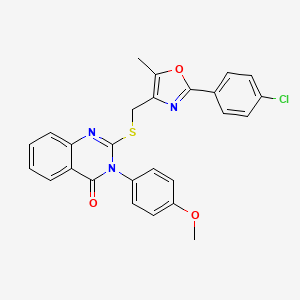
![1,3-Benzothiazol-6-yl-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2958639.png)
![(4-Benzhydrylpiperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2958640.png)


![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2958645.png)
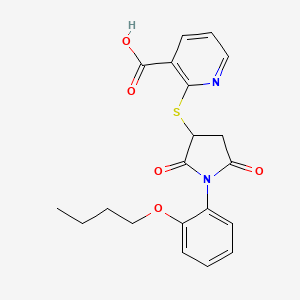
![1-[2-(4-Methyl-5-thiazolyl)ethoxy]-2-propanone](/img/structure/B2958647.png)

